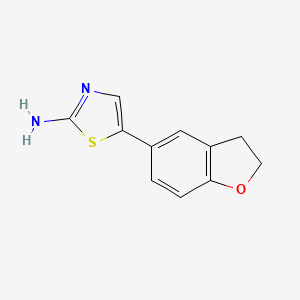
5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a dihydrobenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,3-dihydrobenzofuran-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the dihydrobenzofuran moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.
Benzothiazole: Contains a fused benzene and thiazole ring system.
Dihydrobenzofuran: A compound with a dihydrobenzofuran moiety but lacking the thiazole ring
Uniqueness
5-(2,3-Dihydrobenzofuran-5-yl)thiazol-2-amine is unique due to the combination of the thiazole ring and the dihydrobenzofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H10N2OS |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N2OS/c12-11-13-6-10(15-11)8-1-2-9-7(5-8)3-4-14-9/h1-2,5-6H,3-4H2,(H2,12,13) |
Clave InChI |
MQTVFMYFKVKCOI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C3=CN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















